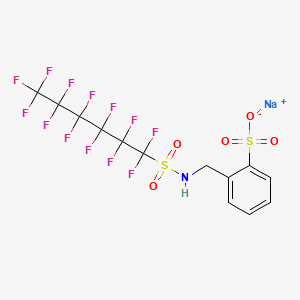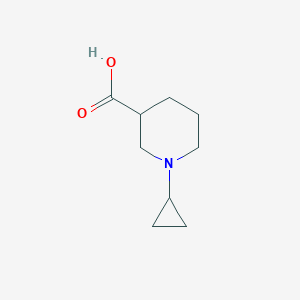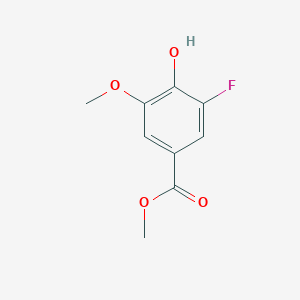
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid and features a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-fluoro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: 3-fluoro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-fluoro-4-hydroxy-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
- Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
- Methyl 3-fluoro-4-methoxybenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is unique due to the specific arrangement of its functional groups. The combination of a fluorine atom, hydroxyl group, and methoxy group on the benzene ring imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
分子式 |
C9H9FO4 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
methyl 3-fluoro-4-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |
InChIキー |
NBXDBARZOUWCNS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


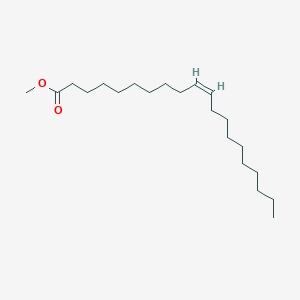
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)

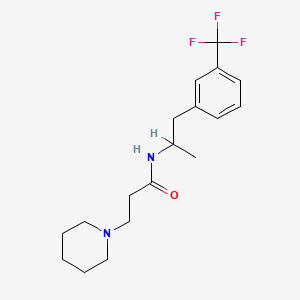
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
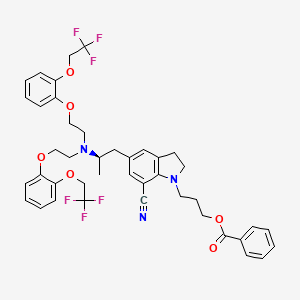
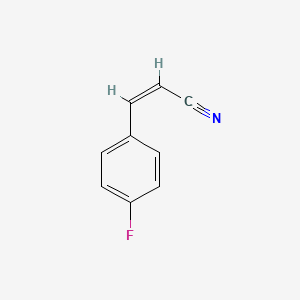
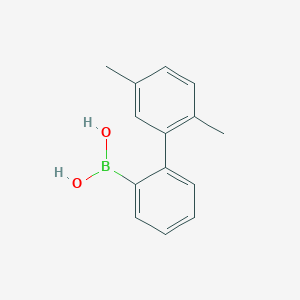
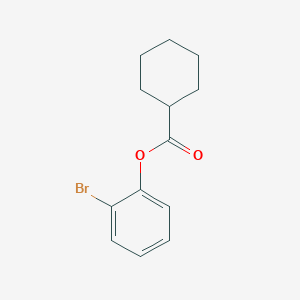
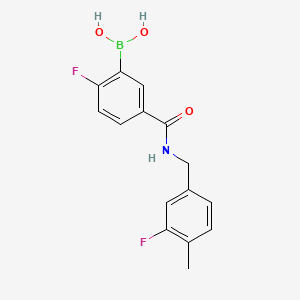
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
